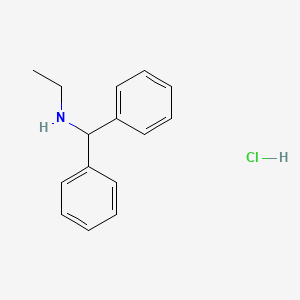

(Diphenylmethyl)(ethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Diphenylmethyl)(ethyl)amine hydrochloride is a chemical compound with the molecular formula C15H18ClN. It is a hydrochloride salt of (Diphenylmethyl)(ethyl)amine, which is an organic compound containing both amine and aromatic functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethyl)(ethyl)amine hydrochloride typically involves the reaction of diphenylmethanol with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Diphenylmethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of (Diphenylmethyl)(ethyl)amine hydrochloride exhibit antimicrobial properties. These compounds are being explored for their effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .

Antihistaminic Properties

The compound's structural features allow it to interact with histamine receptors, leading to potential applications in treating allergic reactions. Antihistamines derived from similar amine structures have been shown to alleviate symptoms associated with allergies and hay fever .

Analgesic Effects

Studies suggest that this compound can be modified to produce analgesic agents. These derivatives may target pain pathways and offer relief from chronic pain conditions .

Anticancer Potential

Recent investigations into the compound's derivatives have highlighted their potential in cancer therapy. The ability to modulate biological pathways involved in tumor growth positions these compounds as promising candidates for anticancer drugs .

Synthetic Strategies

The synthesis of this compound and its derivatives involves various chemical reactions, primarily focusing on modifying the diphenylmethyl scaffold. Common synthetic routes include:

- Functional Group Manipulation : Introducing different functional groups to enhance biological activity.

- Scaffold Hopping : Altering the core structure to explore new pharmacological properties.

- Combinatorial Chemistry Approaches : Generating a library of compounds to identify those with desirable activities .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that specific derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research utilized standard disk diffusion methods to evaluate efficacy, showing promising results that warrant further exploration in clinical settings .

Case Study 2: Analgesic Development

In a preclinical trial, a derivative of this compound was tested for its analgesic effects in animal models. The results indicated a notable reduction in pain response, suggesting its potential as a new pain management therapy .

Mécanisme D'action

The mechanism of action of (Diphenylmethyl)(ethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzylamine hydrochloride

- Phenethylamine hydrochloride

- Diphenylamine hydrochloride

Uniqueness

(Diphenylmethyl)(ethyl)amine hydrochloride is unique due to its specific combination of aromatic and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

(Diphenylmethyl)(ethyl)amine hydrochloride is a compound with notable biological activity, particularly in pharmacological contexts. This article explores its mechanisms of action, interactions with biological systems, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. As a ligand, it binds to proteins, influencing their activity and leading to alterations in biochemical pathways. This interaction can result in various physiological responses, making it a compound of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant activity in several biological contexts:

- Dopamine Receptor Interaction : It has been studied for its affinity to dopamine receptors, particularly the D2 subtype. In vitro assays have shown that it can act as a ligand for these receptors, which are crucial in the regulation of mood and behavior .

- Pharmacological Applications : The compound has potential applications in treating disorders linked to dopamine dysregulation, such as schizophrenia and Parkinson's disease. Its ability to modulate receptor activity suggests it could be developed into therapeutic agents targeting these conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Benzylamine hydrochloride | Simple aromatic amine | Neurotransmitter modulation |

| Phenethylamine hydrochloride | Aromatic amine | Stimulant effects |

| Diphenylamine hydrochloride | Aromatic amine | Antioxidant and anti-inflammatory |

| This compound | Aromatic amine with ethyl group | Dopamine receptor modulation |

This compound stands out due to its specific combination of functional groups that enhance its stability and reactivity compared to other similar compounds .

Case Studies

Several studies have investigated the biological effects and potential therapeutic uses of this compound:

- Dopaminergic Activity : A study highlighted the compound's binding affinity to dopamine receptors, demonstrating its potential as an antipsychotic agent. The research utilized homogenous time-resolved fluorescence assays to confirm receptor interactions .

- Behavioral Models : In behavioral studies involving animal models, this compound showed promise in reducing symptoms associated with drug-induced behavioral changes, indicating its potential utility in addiction treatment .

- Pharmacokinetics : Research into the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, which are critical for developing effective pharmaceutical formulations .

Propriétés

IUPAC Name |

N-benzhydrylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15-16H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJPFNSKBNHAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.